Ethyl 1-cyanocyclopent-3-ene-1-carboxylate
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Overview
Description
Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11NO2. It is a derivative of cyclopentene, featuring a cyano group and an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-cyanocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyanocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-cyanocyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and ester groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-cyanocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. These interactions are crucial in its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the cyclopentene ring.
Cyclopentene-1-carboxylic acid: Similar but does not have the cyano group.
Methyl 1-cyanocyclopent-3-ene-1-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the cyano and ester groups on a cyclopentene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 1-cyanocyclopent-3-ene-1-carboxylate (CAS No. 68882-32-6) is a chemical compound with potential biological activities that have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.
Molecular Formula : C₉H₁₁NO₂
Molecular Weight : 165.19 g/mol
IUPAC Name : this compound
CAS Number : 68882-32-6
This compound is characterized by its unique cyclopentene structure, which contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentene derivatives with cyanide sources under controlled conditions. The process can be optimized for yield and purity, often yielding a product with over 97% purity as indicated by various chemical suppliers .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. A significant focus has been on its potential effectiveness against various bacterial strains. For instance, derivatives of similar cyclic compounds have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Significant Inhibition |
Pseudomonas aeruginosa | Low Activity |
Bacillus cereus | Moderate Inhibition |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation through in vitro studies .
Anticancer Activity
Compounds with similar structural motifs have also been evaluated for anticancer properties. For example, research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as NF-kB and AP-1 .
Case Study 1: Antimicrobial Screening
In a study conducted on a series of related compounds, this compound was included in a panel of tests against common pathogens. The results indicated that compounds with a similar structure exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and E. coli .
Case Study 2: Anticancer Mechanism Exploration
Another study investigated the effects of related compounds on cancer cell lines. The results demonstrated that these compounds could significantly reduce viability in breast cancer cells through apoptosis induction and inhibition of cell migration . This suggests that this compound may also exhibit similar effects.
Properties
IUPAC Name |
ethyl 1-cyanocyclopent-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIIJCALQSVZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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